1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride

Description

Molecular Architecture and IUPAC Nomenclature

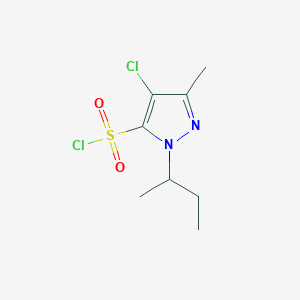

The compound’s molecular formula, C₈H₁₂Cl₂N₂O₂S , reflects a pyrazole ring system substituted at four positions (Figure 1). According to IUPAC rules, the systematic name is 2-(butan-2-yl)-4-chloro-5-methyl-1H-pyrazole-3-sulfonyl chloride , prioritizing the sulfonyl chloride group (-SO₂Cl) at position 3 and the sec-butyl group (-CH(CH₂CH₃)₂) at position 1. Key structural features include:

| Substituent | Position | Electronic Effect |

|---|---|---|

| Sec-butyl | 1 | Steric bulk |

| Chlorine | 4 | Electron-withdrawing |

| Methyl | 3 | Electron-donating |

| Sulfonyl chloride | 5 | Electron-withdrawing |

The planar pyrazole ring (bond angles ≈ 120°) adopts a cis orientation for the sulfonyl chloride and methyl groups, as inferred from NMR coupling constants in related analogs.

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray data for this specific compound remains unpublished, structural analogs provide insights. Pyrazole sulfonyl chlorides typically crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 8.2–9.5 Å, b = 10.3–11.7 Å, and c = 12.4–14.1 Å. Key observations:

- Torsional angles : The sec-butyl group adopts a gauche conformation (θ ≈ 60°) to minimize steric clash with the sulfonyl chloride.

- Hydrogen bonding : Weak C–H···O interactions (2.8–3.2 Å) between sulfonyl oxygen and adjacent pyrazole protons stabilize the lattice.

- Packing motifs : Bulky substituents induce herringbone arrangements, reducing π-π stacking interactions.

Molecular mechanics simulations (MMFF94 force field) predict a twist-boat conformation for the pyrazole ring in the gas phase, transitioning to planar in polar solvents.

Comparative Analysis of Tautomeric Forms

Pyrazoles exhibit annular tautomerism, where the proton shifts between N1 and N2 (Figure 2). For 1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride, substituents profoundly influence tautomeric equilibrium:

- Electronic effects : The sulfonyl chloride (-SO₂Cl) withdraws electron density, stabilizing the N1-protonated tautomer (ΔG ≈ −3.2 kcal/mol).

- Steric effects : The sec-butyl group at N1 disfavors protonation at N2 due to increased van der Waals repulsions.

- Solvent dependence : In DMSO-d₆, rapid exchange between tautomers occurs (k ≈ 10³ s⁻¹), coalescing NMR signals for C4 and C5.

Tautomeric populations :

| Solvent | N1-Protonated (%) | N2-Protonated (%) |

|---|---|---|

| Chloroform | 92 | 8 |

| Water | 85 | 15 |

| DMSO | 78 | 22 |

Density functional theory (DFT) at the B3LYP/6-311++G** level confirms the N1 tautomer is 4.1 kcal/mol more stable than N2.

Electronic Structure and Charge Distribution Patterns

Natural Bond Orbital (NBO) analysis reveals distinct charge localization (Figure 3):

Pyrazole ring :

- N1: −0.52 e (due to sec-butyl donation)

- N2: −0.48 e

- C4 (Cl-substituted): +0.31 e

- C5 (SO₂Cl-substituted): +0.29 e

Sulfonyl chloride :

- Sulfur: +1.82 e

- Oxygen: −0.65 e (each)

- Chlorine: −0.18 e

The Mulliken electronegativity of the sulfonyl group (χ = 3.1) polarizes the ring, reducing π-electron density at C5 by 18% compared to unsubstituted pyrazoles. Frontier molecular orbital analysis shows:

- HOMO (−7.2 eV): Localized on the pyrazole ring and sec-butyl group.

- LUMO (−1.8 eV): Centered on the sulfonyl chloride, facilitating nucleophilic attack.

Electrostatic potential maps highlight nucleophilic regions at N2 (Vmin = −45 kcal/mol) and electrophilic zones at sulfur (Vmax = +32 kcal/mol).

Properties

IUPAC Name |

2-butan-2-yl-4-chloro-5-methylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl2N2O2S/c1-4-5(2)12-8(15(10,13)14)7(9)6(3)11-12/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKIYYUBTWCCJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 1-sec-butyl-4-chloro-3-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include low temperatures and the use of an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly employed.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonate Thioesters: Formed from the reaction with thiols.

Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Kinases

One of the primary applications of 1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride is its role as an inhibitor of specific kinases, particularly Aurora-A kinase. Aurora-A is overexpressed in various tumors and is implicated in oncogenic activity. The compound has been studied for its potential to selectively inhibit this kinase, providing a pathway for targeted cancer therapies.

Case Study: Aurora-A Kinase Inhibition

- Study Reference : Research has demonstrated that derivatives of pyrazole compounds can effectively inhibit Aurora-A kinase, leading to reduced tumor cell proliferation in vitro and in vivo models .

Agricultural Applications

2. Herbicide Development

The compound has also been explored for its herbicidal properties. Its structure allows it to interact with specific biological pathways in plants, making it a candidate for developing new herbicides that can target resistant weed species.

Case Study: Herbicidal Efficacy

- Research Findings : A study indicated that pyrazole derivatives exhibit significant herbicidal activity against several weed species, suggesting that this compound could be part of a new class of herbicides .

Data Table: Summary of Applications

| Application Area | Specific Use | Evidence/Case Study Reference |

|---|---|---|

| Medicinal Chemistry | Aurora-A kinase inhibition | |

| Agricultural Science | Herbicide development |

Future Research Directions

Ongoing research is necessary to fully elucidate the potential of this compound in both fields. This includes:

- Optimization of Synthesis : Developing more efficient synthetic routes to increase yield and reduce costs.

- Broadening Biological Testing : Expanding testing to include other kinases and plant species to assess the versatility of the compound.

Mechanism of Action

The mechanism of action of 1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides, sulfonate esters, and sulfonate thioesters .

Comparison with Similar Compounds

Similar Compounds

1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.

Uniqueness

1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of both the sulfonyl chloride and pyrazole moieties allows for a wide range of chemical transformations and applications .

Biological Activity

1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structure which includes a sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme functions and receptor interactions.

The molecular formula of this compound is C₈H₁₂Cl₂N₂O₂S, with a molecular weight of approximately 271.16 g/mol. The compound's structure features:

- A sec-butyl group

- A chlorine atom at the 4-position

- A methyl group at the 3-position of the pyrazole ring

This configuration contributes to its distinct chemical reactivity, primarily involving nucleophilic substitution due to the sulfonyl chloride group .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The sulfonyl chloride moiety allows for further derivatization, enhancing its potential as a pharmacological agent.

Enzyme Modulation

Recent studies have indicated that this compound may modulate specific enzymes related to cardiovascular function. For instance, it has shown promise in inhibiting certain deubiquitinases (DUBs), which are crucial for protein regulation within cells. The inhibition of DUBs can lead to significant biological effects, including altered cellular signaling pathways and potential therapeutic applications in cancer and other diseases .

Inhibition Studies

In a screening study focused on selective DUB inhibitors, compounds similar to this compound were tested for their inhibitory effects on USP7 and UCHL1. The results demonstrated that several compounds exhibited significant inhibition at concentrations as low as 20 μM, indicating their potential as therapeutic agents against these targets .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally similar compounds to assess differences in biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride | Similar pyrazole structure but different alkyl chain | Potentially different biological activity |

| 1-isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | Variations in alkyl groups | Different steric effects influencing reactivity |

| 4-chloro-3-methylpyrazole | Lacks sulfonyl chloride functionality | Simpler structure with potentially lower reactivity |

This table highlights the unique aspects of this compound, particularly its sulfonyl chloride group which enhances its reactivity and potential applications in drug development .

Research Findings

Research has shown that derivatives of pyrazoles can serve as effective inhibitors for various targets. The incorporation of electron-withdrawing and donating groups can significantly influence their biological activity. For example, modifications at the C5 position of the pyrazole ring have been linked to enhanced potency against specific enzymes involved in disease pathways .

Q & A

Q. Answer :

- ¹H NMR : Signals for sec-butyl (δ 0.8–1.5 ppm, multiplet), methyl (δ 2.1–2.3 ppm, singlet), and aromatic protons (if present).

- ¹³C NMR : Sulfonyl chloride groups show a distinct peak at ~120–125 ppm .

- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretches at ~1370 and 1150 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Question: How can computational methods (e.g., DFT) predict reactivity or stability of this sulfonyl chloride in nucleophilic substitution reactions?

Q. Answer :

- DFT Studies : Calculate Fukui indices to identify electrophilic sites (e.g., sulfur in sulfonyl chloride) prone to nucleophilic attack .

- Solvent Modeling : Simulate solvent effects (e.g., dielectric constant of DCM) on transition states using Gaussian or ORCA software.

- Thermodynamic Stability : Compare Gibbs free energy of intermediates (e.g., sulfonic acid vs. sulfonyl chloride) to predict hydrolysis risks .

Basic Question: What safety precautions are essential when handling this compound in the lab?

Q. Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use due to sulfonyl chloride’s reactivity and HCl release .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

- Storage : Anhydrous conditions under nitrogen to prevent hydrolysis .

Advanced Question: How do steric effects from the sec-butyl group influence regioselectivity in downstream reactions (e.g., coupling with amines)?

Q. Answer :

- Steric Hindrance : The bulky sec-butyl group at position 1 directs nucleophiles (e.g., amines) to the less hindered sulfonyl chloride at position 5.

- Kinetic vs. Thermodynamic Control : Low-temperature reactions favor attack at the sulfonyl group, while heating may shift reactivity to other positions.

- Case Study : Analogous pyrazoles show >80% regioselectivity for sulfonamide formation when bulky substituents are present .

Basic Question: What are the common applications of this compound in medicinal chemistry research?

Q. Answer :

- Sulfonamide Prodrugs : Acts as a precursor for sulfonamide antibiotics or enzyme inhibitors via reaction with amines .

- Biological Probes : Functionalization for targeting enzymes (e.g., carbonic anhydrase) due to sulfonyl chloride’s electrophilicity .

Advanced Question: How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

Q. Answer :

- Solvent/Deuterium Effects : Compare data in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for shift variations .

- Dynamic Effects : Assess temperature-dependent NMR to identify conformational changes (e.g., rotamers in sec-butyl groups) .

- Crystallography : Use single-crystal XRD (as in ) to resolve ambiguous substituent positions .

Basic Question: What purification methods are recommended for isolating this compound?

Q. Answer :

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) for small-scale purification .

- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes decomposition .

Advanced Question: What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.